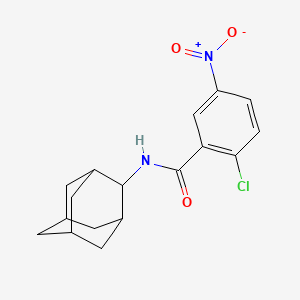![molecular formula C17H17ClN2O4 B5758367 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine, also known as CNF-1010, is a synthetic compound that has been studied for its potential applications in the field of neuroscience and neuropharmacology. This compound has been shown to have a unique mechanism of action that may be beneficial for the treatment of various neurological disorders.
作用機序
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has been shown to act as a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain, which play a critical role in various neurological processes. By inhibiting PDE4, 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine may increase cAMP levels in the brain, which may have beneficial effects on neurological function.
Biochemical and Physiological Effects:
Studies have shown that 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine may have several biochemical and physiological effects in the brain. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. Additionally, 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
One of the advantages of 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine for lab experiments is its selectivity for PDE4, which allows for more targeted and specific effects on neurological function. However, one limitation is that 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has a relatively short half-life, which may make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine on neurological function, as well as its potential side effects and interactions with other medications. Overall, 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine shows promise as a potential therapeutic agent for neurological disorders, but further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine involves several steps, including the reaction of 2-chloro-4-nitrophenol with furfural to form 5-(2-chloro-4-nitrophenyl)-2-furoic acid. This acid is then converted to the corresponding acid chloride, which is subsequently reacted with 4-methylpiperidine to yield 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine.
科学的研究の応用
1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine has been extensively studied for its potential applications in the field of neuroscience and neuropharmacology. It has been shown to have a unique mechanism of action that may be beneficial for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11-6-8-19(9-7-11)17(21)16-5-4-15(24-16)13-3-2-12(20(22)23)10-14(13)18/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOVFFSJTVTYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)


![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)
